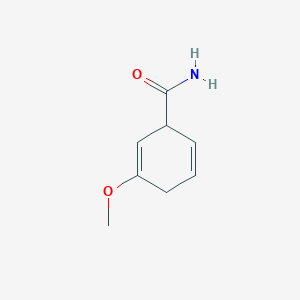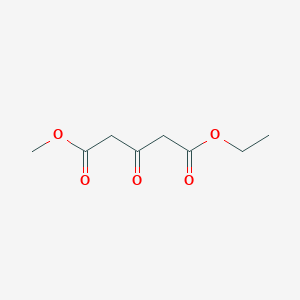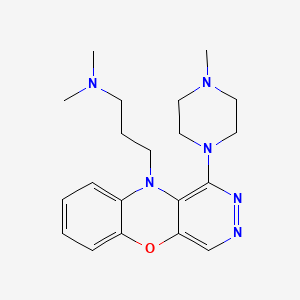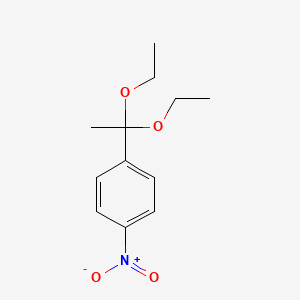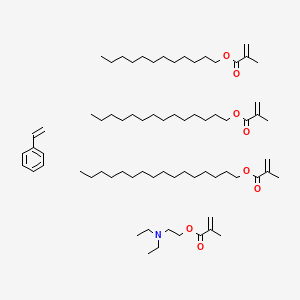
Pentadecyl 2,3-bis(hexadecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl chains and ester functional groups, which contribute to its hydrophobic nature and potential use in surfactants and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid with long-chain alcohols. One common method includes the reaction of propanoic acid with 1,2-propanediol in the presence of a catalyst such as cesium-exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C, to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Pentadecyl 2,3-bis(hexadecyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of industrial lubricants and coatings to improve performance and durability.
Wirkmechanismus
The mechanism of action of pentadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester: Similar in structure but with acetoxy groups instead of hexadecyloxy groups.
DEPN-8: A diether phosphonoglycerol with structural analogy to ester-linked anionic phosphatidylglycerol.
Uniqueness
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its specific combination of long alkyl chains and ester functional groups, which provide distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid membranes and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
64713-40-2 |
|---|---|
Molekularformel |
C50H100O4 |
Molekulargewicht |
765.3 g/mol |
IUPAC-Name |
pentadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C50H100O4/c1-4-7-10-13-16-19-22-25-28-30-33-36-39-42-45-52-48-49(53-46-43-40-37-34-31-29-26-23-20-17-14-11-8-5-2)50(51)54-47-44-41-38-35-32-27-24-21-18-15-12-9-6-3/h49H,4-48H2,1-3H3 |
InChI-Schlüssel |
IECQYVCJZMJKPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



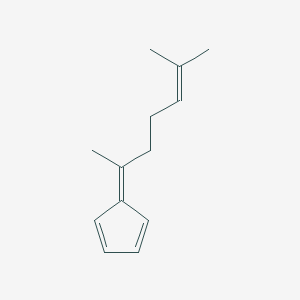
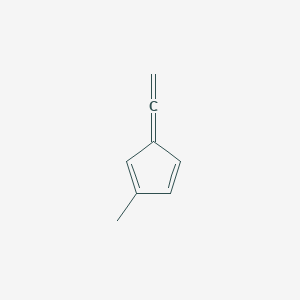
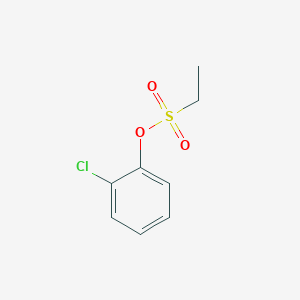
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
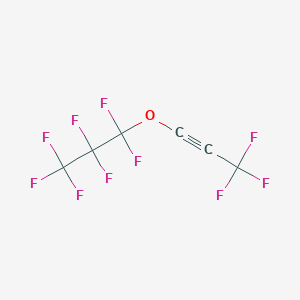
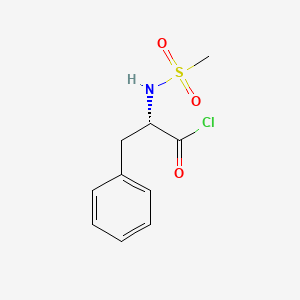
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
